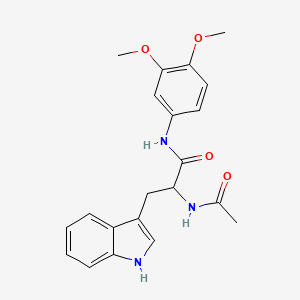
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide
描述
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide, also known as CIRP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CIRP is a derivative of tryptophan, an essential amino acid that is involved in the synthesis of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. CIRP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of novel therapeutics.
作用机制
The mechanism of action of N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide is complex and not yet fully understood. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to interact with a range of cellular targets, including enzymes, receptors, and ion channels. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to interact with receptors involved in pain perception, such as the transient receptor potential vanilloid 1 (TRPV1) receptor. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has also been shown to modulate the activity of ion channels involved in neuronal excitability, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to reduce pain perception by interacting with receptors involved in pain signaling, such as the TRPV1 receptor. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for investigating cellular signaling pathways. However, one limitation of using N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
未来方向
There are several future directions for the research on N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide. One potential avenue of investigation is the development of novel therapeutics based on N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanism of action of N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide and its interactions with cellular targets. Finally, the development of more efficient and cost-effective synthesis methods for N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide would increase its accessibility and potential for widespread use in research and clinical applications.
科学研究应用
N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, inflammation, and neurological disorders. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of anticancer therapeutics. N-acetyl-N-(3,4-dimethoxyphenyl)tryptophanamide has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(25)23-18(10-14-12-22-17-7-5-4-6-16(14)17)21(26)24-15-8-9-19(27-2)20(11-15)28-3/h4-9,11-12,18,22H,10H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDERXJRPKMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetamido-N-(3,4-dimethoxyphenyl)-3-(1H-indol-3-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,2-bis(phenylsulfonyl)vinyl]-4-methylpiperidine](/img/structure/B4196218.png)
![3-iodo-4-methoxy-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4196229.png)

![N-[4-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4196247.png)
![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzonitrile](/img/structure/B4196253.png)
![2-(4-morpholinyl)-2-oxo-1-[1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4196261.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4196269.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetamide](/img/structure/B4196274.png)
![5-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4196279.png)
![9-(2-chloro-6-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4196288.png)
![4-[(3-bromobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4196299.png)
![N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4,5-trichlorophenyl)methanesulfonamide](/img/structure/B4196304.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)benzamide](/img/structure/B4196312.png)
![3-(benzylsulfonyl)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196315.png)